molecular formula C8H7BrN2O B3026936 3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1190317-52-2

3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3026936
CAS No.: 1190317-52-2
M. Wt: 227.06
InChI Key: ISENGFMRAAURKN-UHFFFAOYSA-N
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Description

3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2O. It is characterized by a pyrrolo[2,3-b]pyridine core structure substituted with a bromine atom at the 3-position and a methoxy group at the 6-position.

Mechanism of Action

Target of Action

The primary target of 3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several biochemical pathways. The most notable among these are the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these pathways, potentially slowing tumor growth and progression .

Result of Action

The inhibition of FGFRs by this compound has been shown to have significant effects at the molecular and cellular levels. In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 6-methoxy-1H-pyrrolo[2,3-b]pyridine. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Employed in cross-coupling reactions.

    Solvents: Dichloromethane, ethanol, and other organic solvents are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-1H-pyrrolo[2,3-b]pyridine
  • 3-methoxy-1H-pyrrolo[2,3-b]pyridine
  • 1H-pyrrolo[2,3-b]pyridine derivatives

Uniqueness

3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is unique due to the specific substitution pattern of the bromine and methoxy groups, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of novel therapeutic agents and as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-7-3-2-5-6(9)4-10-8(5)11-7/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISENGFMRAAURKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C(=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401262461
Record name 3-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190317-52-2
Record name 3-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190317-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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